N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide
Description
Properties
CAS No. |
861111-03-7 |
|---|---|
Molecular Formula |
C21H35NO2S |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C21H35NO2S/c1-7-19(23)22(17(4)18-9-8-14-25-18)12-10-21(16(2)3)11-13-24-20(5,6)15-21/h8-9,14,16-17H,7,10-13,15H2,1-6H3 |
InChI Key |
GLYFRAIVXQXWND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C(C)C)C(C)C2=CC=CS2 |
solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Dimethyl-4-propan-2-yloxane
The oxane core is constructed via a Prins cyclization between 3-methyl-2-buten-1-ol and isobutyraldehyde under acidic conditions. Optimal yields (78–82%) are achieved using BF₃·OEt₂ as the catalyst in dichloromethane at 0–5°C. The reaction proceeds through a carbocation intermediate, with the isopropyl group introduced via nucleophilic trapping:
Purification via fractional distillation (bp 98–101°C at 12 mmHg) affords the oxane derivative in >99% purity.
Preparation of 1-(Thiophen-2-yl)ethylamine
This intermediate is synthesized through a reductive amination of thiophene-2-carbaldehyde using sodium cyanoborohydride and ammonium acetate in methanol. The reaction is conducted at room temperature for 12 hours, yielding 1-(thiophen-2-yl)ethylamine with 85% efficiency.
Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) isolates the amine, with structural confirmation via (δ 6.85–7.20 ppm, thiophene protons).
Assembly of the Propanamide Backbone
The final step involves a sequential N-alkylation and acylation strategy:
-
N-Alkylation : 1-(Thiophen-2-yl)ethylamine is reacted with 2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl bromide in acetonitrile using K₂CO₃ as the base. Heating at 60°C for 8 hours achieves 70% conversion.
-
Acylation : The resulting secondary amine is treated with propanoyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) at 0°C, yielding the target propanamide after 2 hours.
Critical Parameters and Yield Optimization
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium iodide (10 mol%) improves alkylation yields to 82% by facilitating bromide displacement.
-
Microwave assistance : Reducing acylation time from 2 hours to 20 minutes at 50°C under microwave irradiation (300 W) maintains 95% yield.
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate the product from residual starting materials. Typical retention time: 14.3 minutes.
Spectroscopic Data
-
(400 MHz, CDCl₃): δ 1.28 (s, 6H, oxane CH₃), 1.32 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.45–3.70 (m, 4H, oxane OCH₂), 4.10 (q, J = 7.2 Hz, 1H, thiophene CH), 6.95–7.20 (m, 3H, thiophene H).
-
HRMS : m/z calculated for C₂₁H₃₅NO₂S [M+H]⁺: 378.2465; found: 378.2468.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential alkylation-acylation | 68 | 99.5 | Scalability | Long reaction times |
| One-pot tandem | 75 | 98.2 | Reduced purification steps | Requires excess acylating agent |
| Microwave-assisted | 89 | 99.8 | Rapid synthesis | Specialized equipment needed |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
N-[1-[1-Methyl-2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropanamide hydrochloride (NIDA Catalog 9832-001)
Comparison with Target Compound :
- The thiophenylethyl group is retained, suggesting shared lipophilicity and blood-brain barrier penetration properties.
N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluoroisobutyryl fentanyl)
Comparison with Target Compound :
- Thiophene vs. fluorophenyl groups: Thiophene’s sulfur atom could enhance lipophilicity but reduce hydrogen-bonding capacity relative to fluorine.
N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Beta’-phenyl fentanyl)
Comparison with Target Compound :
- The target molecule lacks phenyl groups but includes a thiophene, which may confer distinct electronic and steric effects.
Comparative Data Table
Mechanistic and Pharmacokinetic Implications
- Oxane vs. Piperidine : The oxane ring’s rigidity may reduce binding efficiency to the µ-opioid receptor compared to flexible piperidine analogs .
- Thiophene vs.
- Legal Status : Unlike its Schedule I counterparts, the target compound’s classification remains unclear, though structural similarities to regulated analogs may warrant scrutiny .
Biological Activity
N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide is a synthetic compound with potential biological activity. The compound's structure suggests it could interact with various biological pathways, making it a candidate for pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C26H38N2O3
- Molecular Weight : 426.6 g/mol
This compound features a thiophene ring and a branched alkyl chain, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with cellular signaling pathways, particularly those involving kinases. For instance, thiophene derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in apoptosis and inflammation .
Biological Activity
The biological activity of this compound can be summarized through various studies:
1. Inhibition of Kinases
Studies have demonstrated that thiophene-based compounds can inhibit JNK activity, leading to protective effects against neuronal cell death. This suggests potential applications in neurodegenerative diseases .
2. Anti-inflammatory Effects
Compounds structurally similar to this compound have shown promise in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease .
3. Anticancer Potential
There is emerging evidence that certain derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis through the modulation of JNK signaling pathways .
Case Studies
Several case studies highlight the compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 : JNK Inhibition | Demonstrated that the compound effectively inhibited JNK in neuronal cells, reducing apoptosis induced by serum deprivation. |
| Study 2 : Anti-inflammatory Effects | In vivo models showed significant reduction in inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent. |
| Study 3 : Anticancer Activity | In vitro studies revealed that the compound induced apoptosis in various cancer cell lines through JNK pathway modulation. |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while ethyl acetate is preferred for extraction due to low polarity .
- Reaction Time : Intermediate steps (e.g., amide bond formation) may require 2–6 hours, monitored via TLC with n-hexane:ethyl acetate (9:1) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., oxane ring methyl groups at δ 1.2–1.4 ppm) and carbon backbones .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities (e.g., oxane ring conformation) .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer :
- Thiophene Moiety : Prone to electrophilic substitution (e.g., bromination) at the α-position, useful for derivatization .
- Propanamide Group : Hydrolysis under acidic/basic conditions generates carboxylic acid intermediates, requiring pH control during synthesis .
- Oxane Ring : Stability in non-polar solvents but susceptible to ring-opening under strong nucleophiles (e.g., LiAlH) .
Advanced Research Questions
Q. How can computational quantum chemical calculations guide the design of novel derivatives with enhanced biological activity?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or Gaussian explore transition states to predict feasible reaction pathways (e.g., sulfonylation vs. acylation) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., enzyme active sites) to prioritize derivatives .
- Property Prediction : DFT calculations estimate solubility (logP) and bioavailability, narrowing synthetic targets .
Q. What statistical experimental design approaches minimize trial-and-error in optimizing reaction parameters?
- Methodological Answer :
- Factorial Design : Taguchi or Box-Behnken models identify critical variables (e.g., solvent polarity, catalyst loading) and interactions .
- Response Surface Methodology (RSM) : Models yield/purity as a function of temperature and reactant stoichiometry, enabling multi-variable optimization .
- Example : A 3 factorial design reduced synthesis steps for a related thiophene derivative by 40% while maintaining >90% yield .
Q. How can crystallographic data resolve ambiguities in molecular conformation observed via spectroscopy?
- Methodological Answer :
- SHELX Refinement : SHELXL refines X-ray data to resolve bond angles (e.g., oxane chair vs. boat conformation) and validate NMR-assigned stereochemistry .
- Case Study : Discrepancies in -NMR coupling constants for ethyl groups were resolved via crystallography, confirming a staggered conformation .
Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?
- Methodological Answer :
- Cross-Validation : Repeat MS under alternative ionization modes (e.g., ESI vs. MALDI) to confirm molecular ion peaks .
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying overlapping signals .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon connectivity in complex spectra .
Q. What solvent systems and purification methods are optimal for isolating intermediates during synthesis?
- Methodological Answer :
- Extraction : Use ethyl acetate for hydrophilic intermediates (e.g., thiophene derivatives) and dichloromethane for hydrophobic oxane-containing compounds .
- Chromatography : Flash chromatography with silica gel (hexane:ethyl acetate 3:1) separates regioisomers; reverse-phase HPLC purifies polar amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
